

Spectroscopic data (NMR, IR, MS) of 3-(4-Fluorophenyl)piperazin-2-one

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)piperazin-2-one

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-(4-Fluorophenyl)piperazin-2-one**

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Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **3-(4-Fluorophenyl)piperazin-2-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not readily available in public databases, this document serves as an expert-level predictive guide based on established principles of spectroscopy and data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of novel piperazinone derivatives.

Introduction: The Significance of the Piperazinone Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.^[1] Its derivatives

exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.^[2] The piperazin-2-one motif, specifically, provides a rigid backbone that can be functionalized to create compounds with high target specificity. The introduction of a 4-fluorophenyl group, as in **3-(4-Fluorophenyl)piperazin-2-one**, is a common strategy in drug design to enhance metabolic stability and modulate binding affinity through specific fluorine interactions. A thorough spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such novel chemical entities.

Molecular Structure and Predicted Spectroscopic Features

Before delving into individual techniques, a preliminary analysis of the molecule's structure is crucial for predicting its spectroscopic signature.

Structure: **3-(4-Fluorophenyl)piperazin-2-one** Molecular Formula: C₁₀H₁₁FN₂O Molecular Weight: 194.21 g/mol

Key Structural Features:

- Aromatic Ring: A para-substituted fluorophenyl group. We expect characteristic aromatic proton and carbon signals, with splitting patterns influenced by the fluorine atom.
- Piperazinone Ring: A six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group (amide). This will show signals for methylene (CH₂) groups and two distinct N-H protons (one amide, one amine).
- Functional Groups: Amide (secondary), Amine (secondary), Aryl-Fluoride. Each has a distinct signature in IR and influences the chemical environment in NMR and fragmentation in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.^[3]

Rationale for Experimental Choices

- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds prevents the rapid exchange of the N-H protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum. In contrast, solvents like D₂O would cause the N-H protons to exchange with deuterium, rendering them invisible.
- Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.0 - 8.5	Broad Singlet	1H	Amide N-H (at position 1)	The deshielding effect of the adjacent carbonyl group places this proton significantly downfield. Broadness is due to quadrupolar coupling with nitrogen.
~ 7.3 - 7.5	dd or t	2H	Aromatic C-H (ortho to F)	These protons are deshielded by the aromatic ring current and will show coupling to both the adjacent aromatic protons and the fluorine atom.
~ 7.1 - 7.2	t	2H	Aromatic C-H (meta to F)	These protons will appear as a triplet due to coupling with the two adjacent ortho protons.
~ 4.5 - 4.7	Singlet	1H	C-H (at position 3)	This methine proton is adjacent to the aromatic ring and a nitrogen atom,

shifting it
downfield.

~ 3.0 - 3.5	Multiplets	4H	Piperazine CH ₂ (at 5 & 6)	These methylene protons form a complex spin system and are expected to appear as overlapping multiplets.
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~ 2.5 - 3.0	Broad Singlet	1H	Amine N-H (at position 4)	Less deshielded than the amide proton, this signal will also be broad.
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Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Shift (δ , ppm)	Assignment	Rationale
~ 167 - 170	C=O (Amide Carbonyl)	The carbonyl carbon is highly deshielded and appears far downfield.
~ 160 - 164 (d)	Aromatic C-F	The carbon directly attached to fluorine is significantly deshielded and will appear as a doublet due to one-bond C-F coupling (^1JCF), which is typically large (~245 Hz).[4]
~ 135 - 138 (d)	Aromatic C (ipso)	The carbon attached to the piperazinone ring will have its chemical shift influenced by the substituent and will likely show a small C-F coupling.
~ 128 - 130 (d)	Aromatic C-H (ortho)	These carbons will show a two-bond C-F coupling (^2JCF) of around 8-10 Hz.[4]
~ 115 - 117 (d)	Aromatic C-H (meta)	These carbons are shielded by the fluorine's electron-donating resonance effect and will exhibit a three-bond C-F coupling (^3JCF) of approximately 8-9 Hz.[4]
~ 55 - 60	C-H (at position 3)	This methine carbon is shifted downfield by the adjacent nitrogen and aromatic ring.

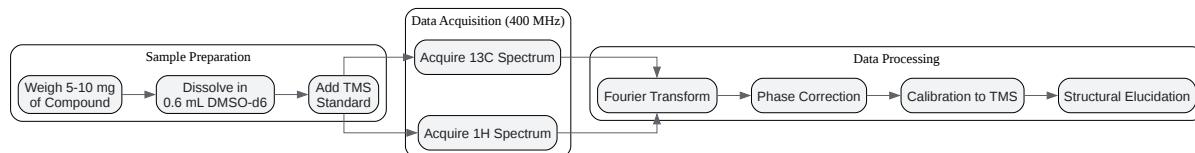
~ 40 - 48

Piperazine CH₂

The aliphatic carbons of the piperazine ring appear in the typical range for sp³ carbons adjacent to a nitrogen atom. Two distinct signals may be observed depending on the ring conformation.

Standard NMR Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-(4-Fluorophenyl)piperazin-2-one** in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[\[3\]](#)
- Internal Standard: Add a small amount (~1-2 µL) of TMS as an internal reference.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
- ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
- ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (unless coupled to fluorine). A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing: Fourier transform the raw data, phase the spectrum correctly, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.



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NMR analysis workflow from sample preparation to structural elucidation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices

- Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet technique is a common and reliable method.^[5] The compound is finely ground with dry KBr and pressed into a thin, transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm^{-1}).

Predicted IR Spectrum

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~ 3350 - 3250	N-H Stretch	Amide N-H	The absorption for a secondary amide N-H stretch is typically a single, sharp band in this region.[5]
~ 3300 - 3100	N-H Stretch	Amine N-H	The secondary amine N-H stretch often appears as a weaker, broader band in this region.
~ 3100 - 3000	C-H Stretch (sp ²)	Aromatic C-H	Characteristic stretching vibrations for C-H bonds on the phenyl ring.
~ 3000 - 2850	C-H Stretch (sp ³)	Aliphatic C-H	Stretching vibrations for the methylene groups in the piperazinone ring.
~ 1670 - 1650	C=O Stretch (Amide I)	Amide Carbonyl	This will be one of the strongest and most characteristic peaks in the spectrum, indicative of the lactam (cyclic amide) carbonyl.[6]
~ 1600, ~1500	C=C Stretch	Aromatic Ring	Two or three sharp bands characteristic of the phenyl ring skeletal vibrations.
~ 1560 - 1540	N-H Bend (Amide II)	Amide N-H	Another key amide band, resulting from the coupling of N-H

~ 1250 - 1200	C-F Stretch	Aryl-Fluoride	bending and C-N stretching.
~ 1200 - 1100	C-N Stretch	Amine/Amide C-N	A strong, characteristic absorption for the C-F bond.
			Stretching vibrations for the carbon-nitrogen bonds in the molecule.

Standard FT-IR Experimental Protocol

- Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups in the molecule.



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FT-IR analysis workflow using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity.

Rationale for Experimental Choices

- Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a molecule of this type. It is a soft ionization technique that typically generates the protonated molecular ion $[M+H]^+$ with minimal initial fragmentation, making it easy to determine the molecular weight.^[7] It is well-suited for polar, nitrogen-containing compounds.

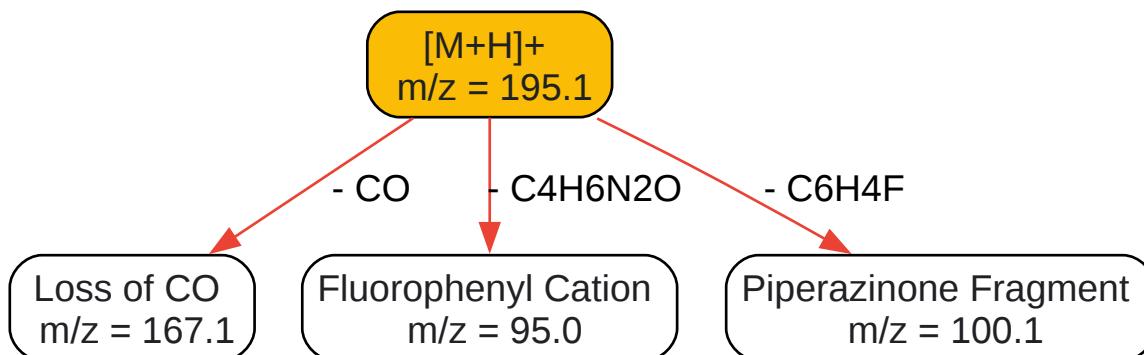
Predicted Mass Spectrum and Fragmentation

- Molecular Ion: The high-resolution ESI-MS spectrum should show a prominent peak for the protonated molecular ion $[M+H]^+$.
 - Calculated Exact Mass for $[C_{10}H_{11}FN_2O + H]^+$: 195.0934 m/z.
- Major Fragmentation Pathways: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural information. Key fragmentations would include:
 - Loss of CO: Cleavage of the amide bond can lead to the loss of carbon monoxide (28 Da), a common fragmentation for lactams.
 - Piperazinone Ring Cleavage: The ring can fragment in several ways, often breaking at the C-C and C-N bonds adjacent to the carbonyl group.
 - Loss of the Fluorophenyl Group: Cleavage of the bond between the aromatic ring and the piperazinone ring (at C3) would lead to ions corresponding to the fluorophenyl moiety and the remaining piperazinone fragment.

Standard MS Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Settings (ESI+): Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.
- Full Scan MS: Acquire a full scan spectrum (e.g., over a range of 50-500 m/z) to identify the $[M+H]^+$ ion.
- Tandem MS (MS/MS): Select the $[M+H]^+$ ion (m/z 195.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.
- Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion and propose structures for the major fragment ions to confirm the molecule's connectivity.



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Predicted major fragmentation pathways for 3-(4-Fluorophenyl)piperazin-2-one.

Integrated Spectroscopic Analysis

While each technique provides valuable data, the true power of spectroscopic analysis lies in their combined interpretation.

- MS confirms the molecular formula ($C_{10}H_{11}FN_2O$) via the accurate mass of the molecular ion $[M+H]^+$ at m/z 195.0934.

- IR confirms the presence of key functional groups: an amide C=O (~1660 cm^{-1}), N-H bonds (~3300 cm^{-1}), an aromatic ring (~1600, 1500 cm^{-1}), and a C-F bond (~1230 cm^{-1}).
- NMR provides the final, unambiguous structural proof. ^1H NMR confirms the number and connectivity of protons, showing the para-substituted aromatic pattern and the distinct protons of the piperazinone ring. ^{13}C NMR, including the characteristic C-F couplings, confirms the carbon skeleton and the position of the fluorophenyl substituent.

Together, these three techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unequivocal confirmation of the structure of **3-(4-Fluorophenyl)piperazin-2-one**.

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